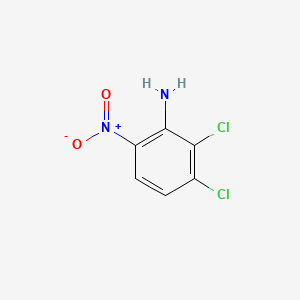

2,3-Dichloro-6-nitroaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,3-dichloro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCOVUDTFKIURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983629 | |

| Record name | 2,3-Dichloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65078-77-5 | |

| Record name | 2,3-Dichloro-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65078-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065078775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-6-nitroaniline (CAS: 65078-77-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-nitroaniline, a key chemical intermediate. The document details its physicochemical properties, safety and handling protocols, synthesis methods, and applications in various fields, particularly in the development of pharmaceuticals and agrochemicals.

Core Physicochemical Properties

This compound is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂.[1] It is characterized by a benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and an amino group. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.

| Property | Value | Reference |

| CAS Number | 65078-77-5 | [2][3] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 207.01 g/mol | [2][3][4] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 166.7 °C | [3] |

| Boiling Point | 323.5 °C at 760 mmHg | [2] |

| Density | 1.624 g/cm³ | [2] |

| Solubility | Practically insoluble in water (0.05 g/L at 25 °C) | [3] |

| Vapor Pressure | 0.000261 mmHg at 25°C | [2] |

| Flash Point | 149.4 °C | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][4]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) and Safety Measures:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Gloves: Wear chemical-impermeable gloves.

-

Eye Protection: Use tightly fitting safety goggles or a face shield.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Synthesis of this compound

The primary industrial synthesis of this compound involves the ammonolysis of 2,3,4-trichloronitrobenzene.[3] This nucleophilic aromatic substitution reaction is typically carried out under high pressure and temperature.

Experimental Protocol: Ammonolysis of 2,3,4-trichloronitrobenzene

This protocol is based on a patented industrial method.

Materials:

-

2,3,4-trichloronitrobenzene

-

30% Ammonia (B1221849) water

-

Water

-

p-hydroxybenzenesulfonic acid (catalyst)

-

Autoclave (high-pressure kettle)

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge a high-pressure autoclave with 240g of water, 240g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.[3]

-

Seal the autoclave and commence stirring.

-

Heat the mixture to 80 °C. The pressure will rise to approximately 0.3 MPa.

-

Maintain the reaction at this temperature and pressure for 6 hours with continuous stirring.[3]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Vent any residual pressure and carefully open the autoclave.

-

Filter the resulting solid product from the reaction mixture using suction filtration.

-

Wash the collected solid with water to remove any residual impurities.[3]

-

Dry the purified product in an oven to obtain this compound.

This method is reported to produce a high yield (up to 99.5%) and high purity (over 99%) product.[1]

Logical Workflow for the Synthesis of this compound:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules.

-

Agrochemicals: It is a crucial precursor in the production of the selective herbicide aclonifen.[1]

-

Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antimicrobial agents.[1] Some research has explored its potential anti-HIV activity, with a proposed mechanism involving the blockage of electron transfer in viral DNA polymerases, though this requires further investigation.[1]

-

Dyes and Pigments: Its chemical structure makes it a useful building block in the manufacturing of certain dyes.[1]

Chemical Reactivity and Further Synthesis:

The chemical reactivity of this compound allows for several types of subsequent reactions:

-

Reduction: The nitro group can be reduced to an amino group, yielding a diamine derivative that can be used in further synthetic steps.[1]

-

Ammonolysis: Under certain conditions, the chlorine atoms can be substituted by amino groups.[1]

-

Nitration: Additional nitro groups can be introduced onto the aromatic ring under specific nitrating conditions.[1]

Relationship between this compound and its Applications:

Caption: A diagram showing the role of this compound as a precursor in various industrial applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Dichloro-6-nitroaniline (CAS No. 65078-77-5), a key chemical intermediate in the synthesis of various agrochemicals and dyes. This document collates available data on its molecular structure, physicochemical properties, synthesis, and potential biological activities. Detailed experimental protocols for its synthesis are provided, along with a summary of its known safety and handling information. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a substituted aniline (B41778) that serves as a crucial building block in the synthesis of a variety of organic compounds.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and an amino group, imparts unique reactivity that is leveraged in various industrial applications.[2][3] Primarily, it is recognized as a key precursor in the manufacturing of the herbicide aclonifen.[1] Additionally, its chemical properties make it a valuable intermediate in the production of various dyes and pigments.[1] Recent studies have also suggested potential antimicrobial and anti-HIV activities, sparking interest in its application in pharmaceutical research.[2][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][5] |

| Molecular Weight | 207.01 g/mol | [2][5] |

| CAS Number | 65078-77-5 | [5] |

| Appearance | Yellow to orange crystalline solid | [6] |

| Melting Point | 166.7 °C | [2] |

| Boiling Point (Predicted) | 323.5 ± 37.0 °C | [2] |

| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). | [6] |

| InChI | InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | [2][7] |

| SMILES | Nc1c(Cl)c(Cl)ccc1--INVALID-LINK--[O-] | [7] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the two chlorine atoms and the nitro group deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution.[6] The amino group, being an activating group, directs electrophiles to the ortho and para positions relative to it, although the overall deactivation of the ring makes such reactions challenging.

Key reactions involving this compound include:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2,3-dichloro-1,6-diaminobenzene. This transformation is a common strategy in the synthesis of more complex molecules.

-

Reactions of the Amino Group: The amino group can undergo typical reactions such as diazotization followed by various coupling reactions, acylation, and alkylation, providing pathways to a diverse range of derivatives.

-

Nucleophilic Aromatic Substitution: The chlorine atoms can be susceptible to displacement by strong nucleophiles under forcing conditions, although this is less common than reactions involving the other functional groups.

Experimental Protocols

Synthesis of this compound via Ammonolysis

The industrial synthesis of this compound is typically achieved through the ammonolysis of 2,3,4-trichloronitrobenzene. This method has been reported to produce high yields and purity.[2][8][9]

Materials:

-

2,3,4-Trichloronitrobenzene

-

30% Ammonia (B1221849) water

-

Water

-

p-Hydroxybenzenesulfonic acid (catalyst)

-

High-pressure autoclave

-

Into a high-pressure autoclave, add 240 g of water, 240 g of 30% ammonia water, 120 g of 2,3,4-trichloronitrobenzene, and 6 g of p-hydroxybenzenesulfonic acid.

-

Seal the autoclave and commence stirring the mixture.

-

Heat the reaction mixture to 80 °C. The internal pressure will rise to approximately 0.3 MPa.

-

Maintain the reaction at this temperature and pressure for 6 hours with continuous stirring.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent any residual pressure and open the autoclave.

-

Filter the resulting solid product from the reaction mixture using suction filtration.

-

Wash the collected solid with water to remove any remaining impurities.

-

Dry the purified product to obtain this compound.

This protocol has been reported to yield a product with a purity of up to 99.5% and a yield of 99.1%.[8]

Purification

The crude this compound obtained from the synthesis can be further purified by recrystallization. A suitable solvent for recrystallization is methanol.[10]

Procedure: [10]

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature.

-

Cool the solution further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the crystals under vacuum.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for method development.[10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the primary amine, the N-O stretches of the nitro group, and the C-Cl and C=C bonds of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Biological Activity and Potential Applications

Preliminary studies have indicated that this compound may possess biological activity.

-

Antimicrobial Properties: Some research suggests that this compound exhibits antimicrobial effects against various pathogens.[2] However, the specific mechanism of action has not been fully elucidated but may involve the disruption of bacterial cell wall synthesis or essential metabolic processes.[2]

-

Anti-HIV Activity: There is a proposed mechanism for anti-HIV activity that involves the ability of the compound to block electron transfer in viral DNA polymerases, which would hinder HIV replication.[2][4] This hypothesis requires further investigation to be substantiated.

These preliminary findings suggest that this compound and its derivatives could be of interest for further investigation in the development of new therapeutic agents.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It can be harmful if swallowed, inhaled, or absorbed through the skin.[2] It may cause irritation to the skin, eyes, and respiratory tract.[2]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Visualizations

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationships between the synthesis, properties, and applications of this compound.

Conclusion

This compound is a versatile chemical intermediate with established applications in the agrochemical and dye industries. This technical guide has summarized its key physical and chemical properties and provided detailed experimental protocols for its synthesis. While preliminary studies suggest potential for biological activity, further research is required to fully elucidate its mechanisms of action and therapeutic potential. The information presented herein serves as a foundational resource for scientists and researchers working with this compound, enabling a better understanding of its characteristics and facilitating its use in further research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - SRIRAMCHEM [sriramchem.com]

- 7. 2,4-Dichloro-6-nitroaniline [webbook.nist.gov]

- 8. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 9. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2,3-Dichloro-6-nitroaniline: Synthesis, Properties, and Applications in Drug Development and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dichloro-6-nitroaniline, a key chemical intermediate in the synthesis of various bioactive molecules. The document details its molecular structure, physicochemical properties, experimental protocols for its synthesis, and its significant applications in the development of pharmaceuticals and agrochemicals.

Core Molecular and Physicochemical Properties

This compound is an aromatic compound with the chemical formula C₆H₄Cl₂N₂O₂.[1] Its structure consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 6, and an aniline (B41778) group at position 1. This specific arrangement of functional groups imparts distinct chemical reactivity and is crucial for its role as a precursor in various synthetic pathways.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol [1] |

| CAS Number | 65078-77-5 |

| IUPAC Name | This compound |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 163-166 °C |

| Boiling Point | 323.5 °C (predicted) |

| Density | 1.624 g/cm³ (predicted) |

Experimental Protocol: Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the ammonolysis of 2,3,4-trichloronitrobenzene. The following is a detailed methodology based on established protocols.

Materials:

-

2,3,4-trichloronitrobenzene

-

Aqueous ammonia (B1221849) (30%)

-

Water

-

Sulfur-containing catalyst (e.g., p-hydroxybenzenesulfonic acid)

-

Autoclave (high-pressure reactor)

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charging the Reactor: Into a high-pressure autoclave, charge 240g of water, 480g of 30% aqueous ammonia, 120g of 2,3,4-trichloronitrobenzene, and 6g of a sulfur-containing catalyst.[2]

-

Reaction Conditions: Seal the autoclave and commence stirring. Heat the mixture to a temperature of 80-145°C and maintain a pressure of 0.3 MPa.[2] Continue the reaction under these conditions for approximately 5-6 hours.

-

Cooling and Filtration: Upon completion of the reaction, cool the autoclave to room temperature. Carefully vent any residual pressure and open the reactor. The resulting solid product is collected by suction filtration.

-

Washing and Purification: The filter cake is washed with hot water (40-60°C) until the filtrate is neutral. This step is crucial for removing any unreacted starting materials and water-soluble byproducts.

-

Drying: The purified this compound is then dried in an oven to remove residual moisture, yielding the final product.

The purity of the final product can be assessed using techniques such as high-performance liquid chromatography (HPLC). This process typically results in a high yield and purity of this compound.

Applications in Agrochemicals and Pharmaceuticals

This compound serves as a vital building block in the synthesis of a range of commercially important molecules.

Agrochemicals: Precursor to the Herbicide Aclonifen (B195272)

A primary application of this compound is in the production of the herbicide aclonifen.[2][3] Aclonifen is a diphenyl ether herbicide used for the pre-emergence control of a variety of broadleaf and grassy weeds in crops such as sunflowers, potatoes, and peas.

Mechanism of Action of Aclonifen:

Aclonifen exhibits a novel mode of action by targeting and inhibiting solanesyl diphosphate (B83284) synthase (SPS), a key enzyme in the carotenoid biosynthesis pathway in plants.[4][5][6] Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidative damage. By inhibiting their synthesis, aclonifen leads to the bleaching of the plant and ultimately, its death.[7][8]

References

- 1. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 3. Buy this compound | 65078-77-5 [smolecule.com]

- 4. Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aclonifen targets the solanesyl diphosphate synthase, representing a novel mode of action for herbicides. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]

Technical Guide: Solubility of 2,3-Dichloro-6-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the critical physicochemical parameter of solubility for the compound 2,3-Dichloro-6-nitroaniline in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound. Consequently, this guide provides a detailed, robust experimental protocol based on the "gold standard" shake-flask method to enable researchers to determine the solubility of this compound in various organic solvents of interest. The guide includes a standardized template for data presentation and a visual workflow to facilitate experimental design and execution, ensuring the generation of accurate and reproducible results essential for applications in chemical synthesis, formulation development, and toxicological studies.

Introduction

This compound is a substituted aniline (B41778) that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its physicochemical properties, particularly its solubility in organic solvents, are fundamental for process development, reaction optimization, purification, and formulation. Understanding the solubility profile is crucial for controlling reaction kinetics, selecting appropriate solvents for crystallization, and preparing solutions for analytical and biological testing.

Quantitative Solubility Data

As of the date of this guide, there is no comprehensive, publicly available dataset for the solubility of this compound in various organic solvents at different temperatures. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table is a template for recording and presenting the determined solubility values.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Methanol (B129727) | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |

| e.g., Ethanol | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |

| e.g., Acetone | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |

| e.g., Ethyl Acetate | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |

| e.g., Toluene | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |

| e.g., Dichloromethane | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of interest (HPLC grade or equivalent)

-

Apparatus:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3][4] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same solubility value.

Step 3: Phase Separation

-

After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

To ensure complete separation of the saturated solution from the solid, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

Step 4: Quantification of Dissolved Solute The concentration of this compound in the saturated solution can be determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

3.2.1. Quantification by HPLC-UV High-Performance Liquid Chromatography is a precise method for quantifying aniline derivatives.[5][6][7]

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Chromatographic Conditions: A reversed-phase C18 column is commonly used for the analysis of aniline derivatives. A typical mobile phase could be a mixture of methanol or acetonitrile (B52724) and water. The UV detector should be set to a wavelength where this compound exhibits strong absorbance.

-

Analysis: Inject the filtered supernatant from the solubility experiment (appropriately diluted if necessary) and the calibration standards into the HPLC system.

-

Calculation: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

3.2.2. Quantification by UV-Vis Spectroscopy For a more direct but potentially less specific measurement, UV-Vis spectroscopy can be used.

-

Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations in the same solvent.

-

Analysis: Measure the absorbance of the filtered supernatant (appropriately diluted) and the standard solutions at λmax.

-

Calculation: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample to determine its concentration from the curve, applying Beer-Lambert's law.

Data Reporting

The solubility should be reported in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflow for the determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship in solubility measurement.

References

Spectroscopic and Structural Elucidation of 2,3-Dichloro-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to characterize the chemical structure of 2,3-dichloro-6-nitroaniline. While specific, publicly available spectral data for this compound is limited, this document outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. To illustrate data presentation, spectral information for the closely related isomer, 2,4-dichloro-6-nitroaniline, is provided as a representative example.

Overview of this compound

This compound (C₆H₄Cl₂N₂O₂) is an important chemical intermediate, particularly in the synthesis of pesticides and pharmaceuticals.[1] Its molecular structure, featuring a substituted aniline (B41778) ring, gives rise to a unique spectroscopic fingerprint that can be elucidated through a combination of analytical techniques. Accurate structural confirmation is critical for quality control, reaction monitoring, and ensuring the desired biological activity of downstream products.

Experimental Protocols

A multi-spectroscopic approach is essential for the unambiguous structural determination of this compound. The general workflow for this analytical process is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2]

2.1.1 Sample Preparation A solution for NMR analysis is prepared by dissolving approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] The solution is then filtered into a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]

2.1.2 Data Acquisition ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] For a typical ¹H NMR experiment, data is acquired over a spectral width of approximately 12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio.[2] For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

2.2.1 Sample Preparation For solid samples like this compound, the KBr pellet method is common.[8][9] Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder.[8] The mixture is then pressed in a die under high pressure to form a transparent pellet.[8] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent (e.g., methylene (B1212753) chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[10]

2.2.2 Data Acquisition A background spectrum of a blank KBr pellet or the clean salt plate is recorded first.[9] The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[7] The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.[11] Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.[12]

2.3.1 Sample Introduction and Ionization The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). It is then vaporized and enters the ion source. In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of a valence electron and the formation of a positively charged molecular ion (M⁺•).[11][13]

2.3.2 Data Acquisition The molecular ion and any fragment ions produced by its decomposition are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[12] The detector records the relative abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Spectral Data Presentation

Predicted ¹H and ¹³C NMR Data for this compound

The structure of this compound suggests a simple aromatic region in the ¹H NMR spectrum, likely consisting of two doublets for the two coupled aromatic protons. The -NH₂ protons would likely appear as a broad singlet. The ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons.

IR and MS Data for 2,4-Dichloro-6-nitroaniline (Illustrative Example)

The following data is for the isomer 2,4-dichloro-6-nitroaniline (CAS: 2683-43-4) and is provided to demonstrate typical data formatting.[14][15]

Table 1: Infrared (IR) Spectral Data for 2,4-Dichloro-6-nitroaniline [14]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching (amine) |

| ~1620 | N-H bending (amine) |

| ~1530, 1350 | Asymmetric & Symmetric NO₂ stretching |

| ~1580, 1470 | C=C aromatic ring stretching |

| ~850-750 | C-H out-of-plane bending (aromatic) |

| ~800-600 | C-Cl stretching |

Table 2: Mass Spectrometry (MS) Data for 2,4-Dichloro-6-nitroaniline [14]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 100 | [M]⁺• (Molecular ion, ³⁵Cl₂) |

| 208 | 65 | [M+2]⁺• (Isotope peak, ³⁵Cl³⁷Cl) |

| 160 | ~40 | [M - NO₂]⁺ |

| 124 | ~50 | [M - NO₂ - HCl]⁺ |

Note: The isotopic pattern for two chlorine atoms (approx. 3:2 ratio for M:M+2) is a key diagnostic feature.

Logical Pathway for Data Interpretation

The structural elucidation of this compound follows a logical progression, integrating data from each spectroscopic technique.

-

Mass Spectrometry: The analysis begins with MS to confirm the molecular weight (207.01 g/mol ). The characteristic isotopic pattern for two chlorine atoms would provide strong evidence for the elemental composition.[16]

-

Infrared Spectroscopy: IR data confirms the presence of key functional groups: the amine (-NH₂) stretches and bends, the nitro (-NO₂) stretches, and carbon-chlorine (C-Cl) vibrations.

-

NMR Spectroscopy: ¹H and ¹³C NMR data provide the final, detailed picture of the molecular skeleton, confirming the 1,2,3,4-tetrasubstituted aromatic ring and the precise positions of the chloro, nitro, and aniline groups relative to each other.

-

Final Confirmation: By combining these three sources of information, the structure of this compound can be confirmed with a high degree of confidence.

References

- 1. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. rsc.org [rsc.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. 2,4-Dichloro-6-nitroaniline [webbook.nist.gov]

- 15. 2,4-Dichloro-6-nitroaniline [webbook.nist.gov]

- 16. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 2,3-Dichloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2,3-Dichloro-6-nitroaniline (DCNA). An important intermediate in the chemical industry, DCNA is primarily utilized in the synthesis of agrochemicals, dyes, and pharmaceuticals. This document details its historical context, particularly its role in the development of dinitroaniline herbicides, and provides a thorough examination of its synthesis, including both industrial-scale production methods and modern synthetic alternatives. Key physicochemical data is presented in a structured format, and detailed experimental protocols for its synthesis are provided. Furthermore, this guide includes visualizations of synthetic pathways and experimental workflows to aid in comprehension and application in a research and development setting.

Introduction

This compound, with the chemical formula C₆H₄Cl₂N₂O₂, is a substituted aniline (B41778) that has garnered significant attention in various fields of chemical synthesis.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and an amino group, makes it a versatile building block for more complex molecules.[1] The primary application of this compound lies in the agricultural sector, where it serves as a crucial intermediate in the production of the selective herbicide aclonifen.[2] Additionally, its chemical properties lend themselves to the manufacturing of various dyes and pigments, and it is explored for its potential in the synthesis of pharmaceutical compounds.[2]

This guide aims to provide an in-depth technical resource for researchers, scientists, and professionals in drug development by consolidating the available information on the discovery, history, and synthesis of this compound.

Discovery and Historical Context

The precise date and discoverer of this compound are not well-documented in readily available scientific literature. However, its history is intrinsically linked to the development of dinitroaniline herbicides, a class of agrochemicals that emerged in the 1960s.[3] The first commercial dinitroaniline herbicide, trifluralin, was introduced in the United States in the early 1960s for the control of grass and some broadleaf weeds.[3] These herbicides were initially discovered during the evaluation of dyes and their synthetic intermediates.[3]

The significance of this compound rose with the development of the herbicide aclonifen.[4] Aclonifen, a diphenyl ether herbicide, was developed and subsequently launched in Europe in 1983 by Rhône-Poulenc.[4] The synthesis of aclonifen, as described in patents from Celamerck, utilizes this compound as a key precursor.[4] This places the industrial-scale synthesis and importance of this compound firmly within the timeline of the expansion of the agrochemical industry in the latter half of the 20th century.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for regulatory purposes. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [5][6] |

| Molecular Weight | 207.01 g/mol | [5][7] |

| CAS Number | 65078-77-5 | [5][7] |

| Appearance | Solid | [8] |

| Melting Point | 190-192 °C | [9] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents | [8] |

| pKa | Not available | |

| InChI | InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | [5][6] |

| InChIKey | RDCOVUDTFKIURA-UHFFFAOYSA-N | [5][7] |

| SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])N)Cl)Cl | [5][10] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through a two-step industrial process: the nitration of 1,2,3-trichlorobenzene (B84244) followed by a nucleophilic aromatic substitution (ammonolysis).[2][11] More contemporary methods, such as palladium-catalyzed cross-coupling reactions, offer alternative routes with potentially milder conditions.[2]

Industrial Synthesis: Nitration and Ammonolysis

The established industrial method for producing this compound involves two key stages.[11]

Step 1: Nitration of 1,2,3-Trichlorobenzene

1,2,3-Trichlorobenzene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 2,3,4-trichloronitrobenzene (B101362).[11]

Step 2: Ammonolysis of 2,3,4-Trichloronitrobenzene

The resulting 2,3,4-trichloronitrobenzene undergoes a nucleophilic aromatic substitution reaction with ammonia (B1221849).[2] The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chlorine atom at the 4-position by an amino group to form this compound.[2] This reaction is typically carried out under high pressure in an autoclave.[12]

Industrial synthesis of this compound.

Modern Synthetic Alternatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] This method offers a versatile alternative to traditional amination reactions, often proceeding under milder conditions and with a broader substrate scope.[2] The reaction of 2,3,4-trichloronitrobenzene with an ammonia equivalent in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand can yield this compound.[13]

Buchwald-Hartwig amination for DCNA synthesis.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[14] While traditionally requiring high temperatures, modern variations with specialized ligands can proceed under milder conditions.[15] This reaction provides another potential route for the amination of 2,3,4-trichloronitrobenzene to produce this compound.[2]

Ullmann condensation for DCNA synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound in a laboratory setting. The following protocols are based on established industrial methods and modern synthetic alternatives.

Protocol for Industrial Synthesis: Ammonolysis of 2,3,4-Trichloronitrobenzene[12][16]

Materials:

-

2,3,4-Trichloronitrobenzene

-

30% Ammonia water

-

Water

-

p-hydroxybenzenesulfonic acid (catalyst)

-

High-pressure autoclave

Procedure:

-

Into a high-pressure autoclave, add 240g of water, 480g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.[16]

-

Seal the autoclave and stir the mixture.

-

Heat the reaction mixture to 80°C and maintain the pressure at 0.3 MPa.[16]

-

Continue the reaction for 6 hours with constant stirring.[16]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent any residual pressure and open the autoclave.

-

Filter the resulting solid product from the reaction mixture using suction filtration.

-

Wash the collected solid with water to remove any residual impurities.

-

Dry the purified product to obtain this compound. The expected yield is approximately 99.3% with a purity of 99.6%.[16]

General Protocol for Buchwald-Hartwig Amination[2][13]

Materials:

-

2,3,4-Trichloronitrobenzene (or other aryl chloride)

-

Amine (e.g., ammonia equivalent)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Strong base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous, degassed toluene

-

Water, Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

-

Add the base (e.g., 1.5-2.0 equivalents).

-

Add the aryl chloride (1.0 equivalent) and the amine (1.2-1.5 equivalents).

-

Add the anhydrous, degassed solvent.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Buchwald-Hartwig amination workflow.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the attached chloro, nitro, and amino groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (207.01 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide aclonifen.[2][4] Aclonifen is a selective, pre-emergence herbicide used to control a variety of broadleaf and grassy weeds in crops such as sunflowers and corn.[4]

Beyond its role in agrochemicals, this compound is also utilized in the synthesis of dyes and pigments, where its chromophoric properties, imparted by the nitro and amino groups, are of value.[2] Furthermore, its potential as a building block for pharmaceutical compounds is an area of ongoing research interest, given the prevalence of substituted anilines in bioactive molecules.[1]

Safety and Handling

This compound is considered a hazardous material and should be handled with appropriate safety precautions. It can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1] When working with this compound, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a respirator, and to work in a well-ventilated area.

Conclusion

This compound is a significant chemical intermediate with a history tied to the advancement of the agrochemical industry. Its primary synthesis via the nitration of 1,2,3-trichlorobenzene and subsequent ammonolysis remains a robust industrial method, while modern synthetic techniques like the Buchwald-Hartwig amination and Ullmann condensation offer valuable alternatives for laboratory-scale synthesis. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development across the agricultural, pharmaceutical, and materials science sectors. This technical guide provides a consolidated resource to aid in these endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aclonifen - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | 65078-77-5 [sigmaaldrich.com]

- 8. CAS 65078-77-5: 2,3-Dichloro-6-nitrobenzenamine [cymitquimica.com]

- 9. 2,6-Dichloro-4-nitroaniline 96 99-30-9 [sigmaaldrich.com]

- 10. Buy this compound | 65078-77-5 [smolecule.com]

- 11. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. This compound | 65078-77-5 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. byjus.com [byjus.com]

- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

Theoretical Insights into the Molecular Structure of 2,3-Dichloro-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 2,3-Dichloro-6-nitroaniline (C₆H₄Cl₂N₂O₂). Due to a lack of extensive dedicated computational studies on this specific isomer in publicly available literature, this guide leverages data from closely related dichloronitroaniline compounds to infer and present its structural and electronic properties. The methodologies presented are based on standard computational chemistry techniques, primarily Density Functional Theory (DFT), which are widely used for the analysis of such molecules. This document aims to serve as a valuable resource for researchers by providing a foundational understanding of the anticipated molecular geometry, vibrational modes, and electronic characteristics of this compound.

Introduction

This compound is a halogenated nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its molecular structure and electronic properties is crucial for elucidating its reactivity, intermolecular interactions, and potential biological activity. Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to investigate these properties at the atomic level.

Computational studies using Density Functional Theory (DFT) have been effectively used to analyze the electronic structure of nitroaniline derivatives.[3] These studies reveal that the highest occupied molecular orbital (HOMO) is typically localized on the amino group and the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the nitro group.[3] This distribution of frontier orbitals underscores the donor-acceptor character of the molecule, which is fundamental to its chemical behavior.[3]

This guide will synthesize available information and provide a theoretical framework for understanding the structure of this compound, drawing parallels with structurally similar molecules where necessary.

Molecular and Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol .[2][4] Its CAS number is 65078-77-5.[4] The presence of both electron-donating (amino) and electron-withdrawing (nitro and chloro) groups on the benzene (B151609) ring suggests a molecule with significant electronic polarization.[3]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [4] |

| Molecular Weight | 207.01 g/mol | [2][4] |

| CAS Number | 65078-77-5 | [4] |

| Appearance | Solid | [2] |

Theoretical Methodology: A Representative Protocol

While a specific experimental protocol for the theoretical study of this compound is not available, a standard and widely accepted methodology for a comparable molecule, 4-nitroaniline, is presented below. This protocol is representative of the approach that would be taken to analyze the target molecule.

Computational Details

All quantum chemical calculations would be performed using a computational chemistry software package such as Gaussian. The geometry of the molecule would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5] The optimized structural parameters would then be used for vibrational frequency calculations at the same level of theory to confirm that the structure corresponds to a local minimum on the potential energy surface.

Data Analysis

The output from the calculations would be analyzed to obtain the following information:

-

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: To simulate the infrared (IR) and Raman spectra.

-

Electronic Properties: Energies of the HOMO and LUMO, and the HOMO-LUMO energy gap.

-

Natural Bond Orbital (NBO) Analysis: To understand charge distribution and intramolecular interactions.

References

- 1. 65078-77-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. This compound | 65078-77-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Buy this compound | 65078-77-5 [smolecule.com]

- 4. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

In-Depth Technical Guide to the Health and Safety of 2,3-Dichloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 2,3-Dichloro-6-nitroaniline (CAS No: 65078-77-5), a chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols, with quantitative data presented for clear comparison and logical workflows visualized for practical application.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation, and its environmental impact.

GHS Classification Summary [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Not Classified | H312: Harmful in contact with skin (Reported by some suppliers) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation (Reported by some suppliers) |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation (Reported by some suppliers) |

| Acute Toxicity, Inhalation | Not Classified | H332: Harmful if inhaled (Reported by some suppliers) |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

GHS Label Elements

| Pictogram | Signal Word |

|

| Warning |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents | [3] |

Toxicological Information

Acute Toxicity Data for Related Dichloroaniline Isomers

| Isomer | Route | Species | LD50/LC50 Value | Reference |

| 2,3-Dichloroaniline | Oral | Rat (male) | 2635 mg/kg bw | [5] |

| 2,3-Dichloroaniline | Oral | Rat (female) | 2489 mg/kg bw | [5] |

| 2,3-Dichloroaniline | Inhalation | Rat | >8047 mg/m³/4h | [5] |

| 2,5-Dichloro-4-nitroaniline | Oral | Rat | 2820 mg/kg | [6] |

| 3,4-Dichloroaniline (B118046) | Oral | Rat (male) | 880 mg/kg bw | [5] |

| 3,4-Dichloroaniline | Oral | Rat (female) | 530 mg/kg bw | [5] |

| 3,4-Dichloroaniline | Inhalation | Rat | 3300 mg/m³/4h | [5] |

The primary toxic effect of dichloroanilines is expected to be methaemoglobin formation, leading to symptoms like cyanosis, fatigue, and dyspnea.[5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure risks.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted before handling this compound to determine the appropriate controls.

Storage Requirements

Store the container tightly closed in a dry, cool, and well-ventilated place.[7] It should be stored away from incompatible materials and foodstuff containers.

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical. The following flowchart outlines the appropriate first aid measures.

Firefighting Measures

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus.

Environmental Hazards

This compound is classified as toxic to aquatic life with long-lasting effects (H411).[1]

Environmental Precautions

-

Avoid release to the environment.[7]

-

Prevent the chemical from entering drains, sewers, or waterways.[7]

-

Collect any spillage.[7]

Ecotoxicity Data

Specific ecotoxicity data for this compound is limited. However, data for a related isomer, 3,4-dichloroaniline, is provided for context.

| Species | Test | Endpoint | Value | Reference |

| Daphnia magna | Acute | EC50 (48h) | 310-640 µg/L | [8] |

| Daphnia magna | Reproduction | EC50 (21 days) | 5.9-38 µg/L | [8] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific quantitative toxicity data is not extensively available, the GHS classification indicates a moderate acute toxicity hazard and a significant environmental hazard. Researchers, scientists, and drug development professionals must utilize appropriate engineering controls, personal protective equipment, and follow the outlined emergency procedures to ensure a safe working environment. As with all chemicals, a thorough risk assessment should be performed before commencing any work.

References

- 1. Buy this compound | 65078-77-5 [smolecule.com]

- 2. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. molcore.com [molcore.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Strain difference in sensitivity to 3,4-dichloroaniline and insect growth regulator, fenoxycarb, in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

thermochemical data for 2,3-Dichloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data and synthesis protocols for 2,3-Dichloro-6-nitroaniline. Due to a lack of direct experimental thermochemical data for this specific compound in publicly accessible literature, this guide also presents data for a closely related isomer to provide a comparative context.

Physicochemical and Thermochemical Data

For comparative purposes, experimental thermochemical data for a related isomer, 4,5-dichloro-2-nitroaniline (B146558), is available and presented below. It is important to note that these values are not directly transferable to this compound but can serve as a useful reference for computational estimations and further experimental design. An experimental study on 4,5-dichloro-2-nitroaniline also mentioned the estimation of standard molar enthalpies of formation for other dichloro-2-nitroaniline isomers, though the specific values for the 2,3-dichloro-6-nitro isomer were not accessible in the reviewed abstracts.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 65078-77-5 | [2][3][4] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][3][4][5][6] |

| Molecular Weight | 207.01 g/mol | [3][5] |

| Appearance | Yellow solid | [4] |

| Melting Point | Not Available | [4] |

| Boiling Point | 323.5 °C at 760 mmHg | [4] |

| Density | 1.624 g/cm³ | [4] |

| Flash Point | 149.4 °C | [4] |

| Vapor Pressure | 0.000261 mmHg at 25°C | [4] |

| Refractive Index | 1.655 | [4] |

Table 2: Experimental Thermochemical Data for 4,5-Dichloro-2-nitroaniline

| Property | Value | Reference |

| Standard Molar Enthalpy of Formation (Crystalline, 298.15 K) | -(99.7 +/- 1.6) kJ·mol⁻¹ | [1][7] |

| Standard Molar Enthalpy of Sublimation (298.15 K) | (109.4 +/- 0.9) kJ·mol⁻¹ | [1] |

| Standard Molar Enthalpy of Formation (Gaseous, 298.15 K) | Derived from crystalline and sublimation data | [1][7] |

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the ammonolysis of 2,3,4-trichloronitrobenzene (B101362). The following protocol is based on a patented method.

Materials:

-

98% Sulfuric Acid

-

95% Nitric Acid

-

Organic Solvent (e.g., Chlorobenzene)

-

Ammonia (B1221849) water

-

Catalyst (e.g., p-hydroxybenzenesulfonic acid)

-

Water

-

Calcium Oxide

Procedure:

Step 1: Nitration of 1,2,3-Trichlorobenzene to 2,3,4-Trichloronitrobenzene

-

Charge a nitration reactor with 98% sulfuric acid and 1,2,3-trichlorobenzene.

-

Initiate stirring and raise the temperature of the reactor to 45-55 °C to completely dissolve the 1,2,3-trichlorobenzene.

-

Prepare a mixed acid solution by combining 98% sulfuric acid and 95% nitric acid in a separate vessel. The molar ratio of nitric acid to 1,2,3-trichlorobenzene should be approximately 1.05:1 to 1.15:1.

-

Add the mixed acid dropwise to the nitration reactor over a period of 20-35 minutes, maintaining the reaction temperature at 50 °C.

-

After the addition is complete, maintain the reaction at this temperature for 3 hours with continued stirring.

-

Upon completion, allow the mixture to settle and separate the layers. The sulfuric acid layer can be recovered for reuse.

-

Wash the organic layer containing the 2,3,4-trichloronitrobenzene crude product with water and separate the aqueous layer.

Step 2: Ammonolysis of 2,3,4-Trichloronitrobenzene

-

In an autoclave, combine the crude 2,3,4-trichloronitrobenzene from the previous step with an organic solvent (e.g., chlorobenzene) and ammonia water.

-

Raise the temperature to 120-150 °C and maintain this temperature for 5 hours under stirring.

-

After the reaction, cool the mixture to room temperature.

-

Separate the resulting material by filtration.

-

Recover the organic solvent from the filtrate by distillation.

-

Treat the ammonia layer with calcium oxide to convert ammonium (B1175870) ions to free ammonia, which can be recovered and recycled.

-

Wash the filter cake with hot water (40-60 °C) until neutral.

-

Dry the solid product to obtain this compound.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 65078-77-5 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 65078-77-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dichloro-6-nitroaniline from 1,2,3-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-nitroaniline is a valuable chemical intermediate, primarily utilized in the synthesis of agrochemicals, dyes, and pigments.[1] Its production from 1,2,3-trichlorobenzene (B84244) is a well-established industrial process. This document provides detailed application notes and experimental protocols for the synthesis of this compound, summarizing key data and outlining the necessary procedures for laboratory and pilot-scale production. The synthesis is a two-step process that begins with the nitration of 1,2,3-trichlorobenzene to form the intermediate 2,3,4-trichloronitrobenzene (B101362), followed by a nucleophilic aromatic substitution (SNAr) reaction, specifically ammonolysis, to yield the final product.[1][2]

Physicochemical Data of this compound

| Property | Value |

| CAS Number | 65078-77-5[3] |

| Molecular Formula | C₆H₄Cl₂N₂O₂[3] |

| Molecular Weight | 207.01 g/mol [3] |

| Appearance | Light yellow to yellow solid[3] |

| Melting Point | 166.7 °C[3] |

| Boiling Point | 323.5 ± 37.0 °C (Predicted)[3] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Almost insoluble in water (0.05 g/L at 25 °C)[3] |

Synthesis Pathway Overview

The synthesis of this compound from 1,2,3-trichlorobenzene proceeds via a two-step reaction pathway. The first step involves the nitration of 1,2,3-trichlorobenzene to produce 2,3,4-trichloronitrobenzene. This intermediate is then subjected to ammonolysis, where an amino group replaces the chlorine atom at the 4-position to yield the final product.[1][4]

Experimental Protocols

Step 1: Nitration of 1,2,3-Trichlorobenzene to 2,3,4-Trichloronitrobenzene

This protocol is based on patented industrial methods for the nitration of 1,2,3-trichlorobenzene.[4]

Materials:

-

1,2,3-Trichlorobenzene

-

98% Sulfuric acid (H₂SO₄)

-

95% Nitric acid (HNO₃)

-

Nitration reactor with stirring and temperature control

Procedure:

-

Charge the nitration reactor with 200g of 98% sulfuric acid and 1816g of 1,2,3-trichlorobenzene.

-

Begin stirring and heat the mixture to 45°C to ensure complete dissolution of the 1,2,3-trichlorobenzene.

-

In a separate vessel, prepare a mixed acid solution by combining 551g of 98% sulfuric acid and 696g of 95% nitric acid. The molar ratio of nitric acid to 1,2,3-trichlorobenzene should be approximately 1.05:1.

-

Slowly add the mixed acid to the nitration reactor over a period of 20 minutes, maintaining the reaction temperature at 50°C.

-

After the addition is complete, maintain the reaction at 50°C for 3 hours with continuous stirring.

-

Upon completion, the reaction mixture is processed to isolate the 2,3,4-trichloronitrobenzene. This typically involves separation of the organic layer from the spent acid.

Quantitative Data for Nitration Step:

| Parameter | Value | Reference |

| Molar Ratio (HNO₃ : 1,2,3-Trichlorobenzene) | 1.05 : 1 to 1.15 : 1 | [4] |

| Reaction Temperature | 45-55 °C | [4] |

| Reaction Time | 3 hours |

Step 2: Ammonolysis of 2,3,4-Trichloronitrobenzene to this compound

The following protocols are based on patented methods that ensure high yield and purity.[3][5]

Protocol A: Using p-hydroxybenzenesulfonic acid as a catalyst

Materials:

-

2,3,4-Trichloronitrobenzene

-

30% Ammonia (B1221849) water (NH₃·H₂O)

-

Water

-

p-hydroxybenzenesulfonic acid (catalyst)

-

High-pressure autoclave with stirring

Procedure:

-

Into a high-pressure autoclave, add 240g of water, 240g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.[3][5]

-

Seal the autoclave and begin stirring the mixture.

-

Heat the reaction mixture to 80°C. The internal pressure will rise to approximately 0.3 MPa.[3][5]

-

Maintain the reaction at this temperature and pressure for 6 hours with continuous stirring.[3][5]

-

After the reaction is complete, cool the autoclave to room temperature and safely vent any residual pressure.

-

Filter the resulting solid product from the reaction mixture using suction filtration.[3]

-

Wash the collected solid with water to remove any remaining impurities.[3]

-

Dry the purified product to obtain this compound.

Protocol B: Using an organic solvent

Materials:

-

2,3,4-Trichloronitrobenzene

-

40% Ammonia (by mass)

-

Chlorobenzene (B131634) (solvent)

-

High-pressure autoclave with stirring

Procedure:

-

Pump 4000g of chlorobenzene, 10121g of 40% ammonia, and 2,3,4-trichloronitrobenzene (in a 1:3 weight ratio with ammonia) into an autoclave.[6]

-

Raise the reaction temperature to 145°C under stirring and maintain for 5 hours.[6]

-

After the reaction, cool the mixture to room temperature.[6]

-

Separate the material by hydraulic filtration.[6]

-

The chlorobenzene layer can be recovered by distillation.[6]

-

The solid filter cake is washed to neutrality with hot water (40-60°C) and dried to yield the final product.[6]

Quantitative Data for Ammonolysis Step:

| Parameter | Protocol A | Protocol B |

| Catalyst | p-hydroxybenzenesulfonic acid | None specified |

| Solvent | Water | Chlorobenzene |

| Temperature | 80 °C[3][5] | 145 °C[6] |

| Pressure | 0.3 MPa[3][5] | Not specified |

| Reaction Time | 6 hours[3][5] | 5 hours[6] |

| Reported Yield | 99.1% - 99.5%[3][5] | 99.2%[6] |

| Reported Purity | 99.5% - 99.7%[3][5] | 97.9%[6] |

Safety and Handling Precautions

-

1,2,3-Trichlorobenzene: This compound is a combustible solid with a faint aromatic odor. It is irritating to the eyes and respiratory tract and is poorly soluble in water.[7]

-

Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

2,3,4-Trichloronitrobenzene: As a nitroaromatic compound, it should be handled with care, avoiding contact with skin and inhalation.

-

Ammonia Water: This is a corrosive and volatile solution. Work in a well-ventilated area and wear appropriate PPE.

-

High-Pressure Reactions: All reactions involving an autoclave must be conducted with strict adherence to safety protocols for high-pressure equipment. Ensure the autoclave is properly rated for the reaction conditions and that all safety features are operational.